molecular formula C10H18O2 B2940251 1-(2-Methylpropyl)cyclopentane-1-carboxylic acid CAS No. 1210879-99-4

1-(2-Methylpropyl)cyclopentane-1-carboxylic acid

Cat. No. B2940251
CAS RN: 1210879-99-4
M. Wt: 170.252
InChI Key: NERLYDILUOMBJD-UHFFFAOYSA-N
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Description

“1-(2-Methylpropyl)cyclopentane-1-carboxylic acid” is an organic compound with the molecular formula C10H18O2 . It is also known as 1-isobutylcyclopentanecarboxylic acid . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds like cyclopentanecarboxylic acid can be achieved by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .


Molecular Structure Analysis

The molecular weight of “1-(2-Methylpropyl)cyclopentane-1-carboxylic acid” is 170.25 . The InChI code for this compound is 1S/C10H18O2/c1-8(2)7-10(9(11)12)5-3-4-6-10/h8H,3-7H2,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

“1-(2-Methylpropyl)cyclopentane-1-carboxylic acid” is a liquid at room temperature .

Scientific Research Applications

Inhibition of RNA Methylation

Cycloleucine, a compound closely related to 1-(2-Methylpropyl)cyclopentane-1-carboxylic acid, is a potent inhibitor of RNA methylation in infected chicken embryo fibroblasts. It significantly inhibits internal N-6-methyladenosine and 5'-terminal cap 2'-O-ribose methylations of poly(A)+ RNA, affecting the methylation process without significantly impacting the 5'-terminal 7-methylguanosine methylation. This demonstrates the compound's potential in studying RNA processing and function (Dimock & Stoltzfus, 1979).

Ring Opening Reactions

The synthesis and ring-opening reactions of 2-silabicyclo[2.1.0]pentane derivatives show the versatility of cyclopentane derivatives in organic synthesis. Methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate undergoes various ring-opening reactions under different conditions, leading to the formation of compounds with potential applications in material science and organic synthesis (Maas et al., 2004).

Enzymatic Synthesis Inhibition

1-Aminocyclopentane-1-carboxylic acid (cycloleucine) also acts as a competitive inhibitor of S-adenosyl-L-methionine synthesis by ATP:L-methionine S-adenosyltransferase. Its inhibitory activity is strictly dependent on ring size and is significantly affected by the introduction of substituents, indicating its potential use in studying enzymatic processes and inhibitor design (Coulter et al., 1974).

Building Blocks for Organic Synthesis

The development of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid derivatives demonstrates the potential of cyclopentane derivatives as versatile building blocks for the synthesis of difunctional trifluoromethylcyclopentane derivatives, useful in various organic synthesis applications (Grellepois et al., 2012).

Isostere for Carboxylic Acids

Cyclopentane-1,3-diones serve as novel isosteres for the carboxylic acid functional group, offering potential in drug design by substituting carboxylic acid functional groups to modify drug properties. This approach has been applied in the design of potent thromboxane A2 receptor antagonists, showcasing the cyclopentane derivative's role in medicinal chemistry (Ballatore et al., 2011).

Safety and Hazards

The safety information for “1-(2-Methylpropyl)cyclopentane-1-carboxylic acid” indicates that it is classified as a danger under the GHS05 and GHS07 pictograms . The hazard statements include H315, H318, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

This compound is a derivative of cyclopentanecarboxylic acid , which is a simple carboxylic acid

Biochemical Pathways

The biochemical pathways affected by 1-(2-Methylpropyl)cyclopentane-1-carboxylic acid are not well-documented. As a derivative of cyclopentanecarboxylic acid, it may be involved in similar biochemical pathways. For example, cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . .

properties

IUPAC Name

1-(2-methylpropyl)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(2)7-10(9(11)12)5-3-4-6-10/h8H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERLYDILUOMBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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